![molecular formula C12H10N2S B8662865 4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE](/img/structure/B8662865.png)
4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group attached to a 4-position amino group, which is further substituted with a 2-thenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE typically involves the reaction of 4-aminobenzonitrile with 2-thenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and quality control of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzonitrile
- 4-(N,N-Dimethylamino)benzonitrile
Comparison
4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE is unique due to the presence of the 2-thenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H10N2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
4-(thiophen-2-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C12H10N2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-7,14H,9H2 |
Clé InChI |
VLZFMBWUHSJFDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CNC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
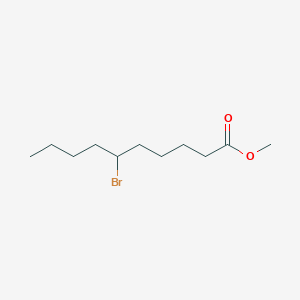
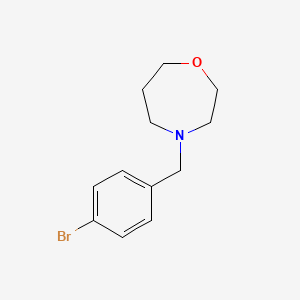
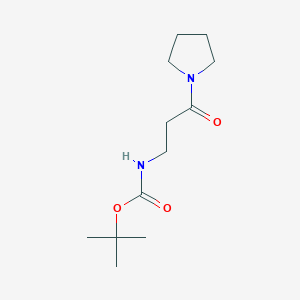
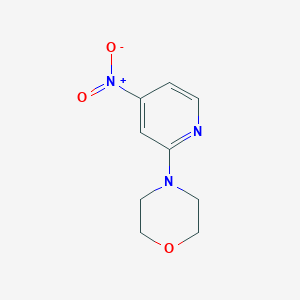
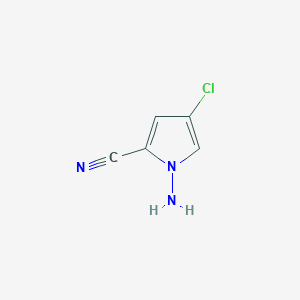

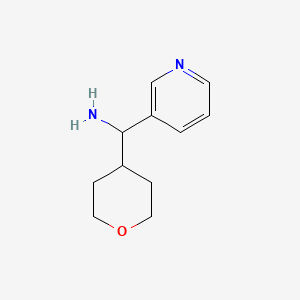
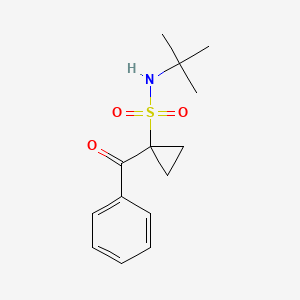

![1-[3-(Trifluoromethyl)phenyl]pentane-2,4-dione](/img/structure/B8662822.png)
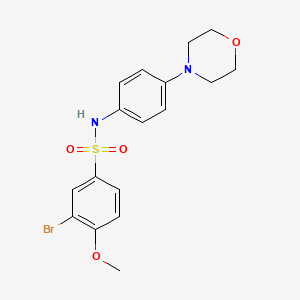
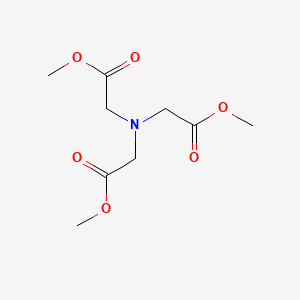
![6-Methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B8662858.png)

